

# Application Notes and Protocols for Rearing Pityogenes chalcographus for Pheromone Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chalcogram*

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These application notes provide detailed protocols for the laboratory rearing of the six-toothed spruce bark beetle, *Pityogenes chalcographus*, to support pheromone studies. The methodologies cover both natural and artificial rearing substrates, pheromone collection, and analysis, facilitating research in chemical ecology, pest management, and the development of semiochemical-based control agents.

## I. Introduction

*Pityogenes chalcographus* is a significant pest of spruce forests, utilizing a sophisticated chemical communication system for aggregation and mating. The male-produced aggregation pheromone consists primarily of two synergistic components: **chalcogram** (2-ethyl-1,6-dioxaspiro[4.4]nonane) and methyl (E,Z)-2,4-decadienoate.<sup>[1][2]</sup> Laboratory rearing of this beetle is essential for detailed studies of its pheromone biology, including biosynthesis, regulation, and the effects of various stimuli on pheromone production.

## II. Rearing Protocols

Two primary methods for rearing *P. chalcographus* in the laboratory are presented: rearing on natural host material and on a generalized artificial diet for wood-boring insects.

## A. Rearing on Natural Host Material (Norway Spruce Logs)

This method closely mimics the beetle's natural environment and is effective for establishing and maintaining a healthy laboratory colony.

### Materials:

- Freshly cut Norway spruce (*Picea abies*) logs or bolts (10-15 cm diameter, 30-50 cm length)
- *Pityophthorus chalcographus* adults (male and female)
- Ventilated rearing cages (e.g., mesh-covered containers)
- Drill with a bit matching the beetle's diameter (approx. 2 mm)
- Fine-mesh sleeves or bags
- Controlled environment chamber or room

### Protocol:

- Host Preparation: Use freshly cut logs to ensure adequate moisture and nutrient content. Avoid logs that are dried out or show signs of fungal decay.
- Infestation:
  - Drill small holes (2-3 cm deep) into the bark of the logs.
  - Introduce one male *P. chalcographus* into each hole. The male will initiate gallery construction.
  - After 24-48 hours, introduce 3-6 females into each hole. *P. chalcographus* is a polygynous species.<sup>[3]</sup>
  - Cover the infested logs with fine-mesh sleeves to contain the emerging brood.
- Incubation: Place the infested logs in a controlled environment chamber.

- Brood Development and Emergence:
  - The complete development from egg to adult is temperature-dependent.[4]
  - Monitor the logs for the emergence of new adults. Emergence can be expected to begin several weeks after infestation, depending on the temperature.
  - Collect emerged adults daily using an aspirator or by gently tapping them from the mesh sleeves.
- Colony Maintenance:
  - Collected adults can be used for experiments or to infest new logs to maintain the colony.
  - Store collected beetles at 4°C for several days to synchronize their physiological state before use in experiments.[5]

## B. Rearing on a General Meridic Diet for Wood-Boring Beetles

While a specific artificial diet for *P. chalcographus* is not extensively documented, a general meridic diet for wood-boring beetles can be adapted. This allows for more controlled nutritional studies.

### Materials:

- Agar
- Cellulose powder
- Wheat germ
- Casein
- Sucrose
- Wesson's salt mixture

- Vitamin mix (e.g., Vanderzant Vitamin Mixture)
- Mold inhibitor (e.g., methylparaben, sorbic acid)
- Distilled water
- Rearing tubes or petri dishes

**Protocol:**

- Diet Preparation:
  - A representative meridic diet composition is provided in Table 2.
  - Mix the dry ingredients thoroughly.
  - Bring the water to a boil and dissolve the agar.
  - Reduce the heat and slowly add the dry ingredient mixture while stirring continuously to avoid clumping.
  - Add the mold inhibitors and vitamin mix when the mixture has cooled to below 60°C to prevent degradation.
  - Pour the diet into sterile rearing tubes or petri dishes and allow it to solidify.
- Infestation:
  - Introduce newly emerged adults onto the surface of the diet.
  - For larval rearing, eggs can be transferred to the diet surface using a fine brush.
- Incubation: Maintain the rearing containers in a controlled environment chamber under the conditions outlined in Table 1.
- Monitoring: Regularly inspect the cultures for larval development, pupation, and adult emergence. Transfer newly emerged adults to fresh diet to continue the colony.

### III. Data Presentation

**Table 1: Optimal Environmental Conditions for *Pityogenes chalcographus* Rearing**

Parameter	Recommended Range	Reference(s)
Temperature	25-27°C	[5]
Relative Humidity	60-70%	General insect rearing
Photoperiod	16:8 (L:D)	General insect rearing

**Table 2: Representative Meridic Diet for Wood-Boring Beetles**

Ingredient	Amount (g/L of water)	Purpose
Agar	20	Gelling agent
Cellulose Powder	50	Filler/Fiber
Wheat Germ	30	Nutrients
Casein	35	Protein source
Sucrose	30	Carbohydrate source
Wesson's Salt Mix	10	Minerals
Vanderzant Vitamin Mix	10	Vitamins
Sorbic Acid	1	Mold inhibitor
Methylparaben	1	Mold inhibitor

**Table 3: Developmental Time of *Pityogenes chalcographus* at Different Temperatures**

Temperature (°C)	Egg to Adult (days)	Reference(s)
14	~84	[4]
20	~50	Extrapolated
24	~35-40	[4]
27	~30	[5]

**Table 4: Reproductive Success of *Pityogenes chalcographus***

Parameter	Value	Reference(s)
Eggs per female	10-26	[6]
Offspring per female (on spruce logs)	0.75 - 1.20	[7][8]

## IV. Pheromone Studies

### A. Pheromone Collection

Volatiles produced by male beetles can be collected using a dynamic aeration system.

Materials:

- Glass aeration chamber
- Charcoal-filtered air source
- Flow meter
- Adsorbent tubes (e.g., filled with Porapak® Q or Tenax® TA)
- Vacuum pump
- Male *P. chalcographus* beetles

- Host material (e.g., small spruce bolts or artificial diet)

Protocol:

- System Setup:

- Place male beetles and a small piece of host material inside the glass aeration chamber.
  - Draw charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).
  - Pass the effluent air through an adsorbent tube to trap the volatile pheromones.

- Collection:

- Aerate for a defined period (e.g., 24-48 hours). Pheromone production is initiated by feeding.[\[1\]](#)

- Elution:

- Elute the trapped pheromones from the adsorbent using a small volume of a suitable solvent (e.g., hexane or dichloromethane).
  - Concentrate the eluate under a gentle stream of nitrogen if necessary.

## B. Pheromone Analysis

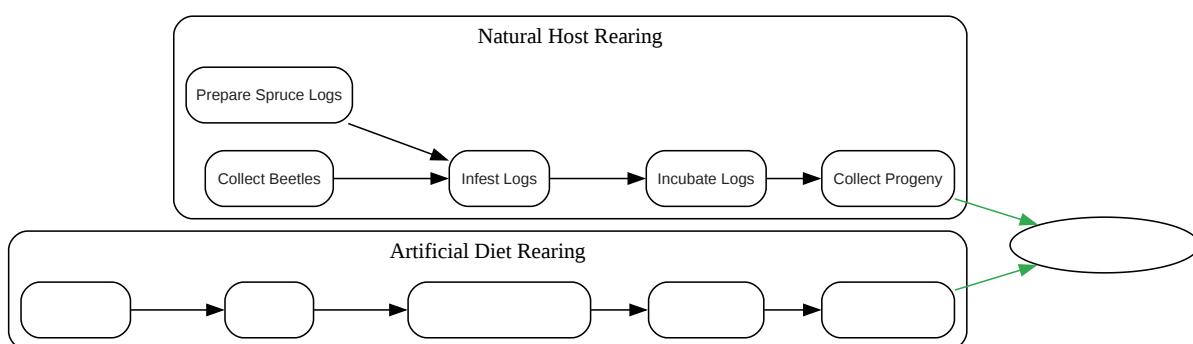
The collected pheromone components can be identified and quantified using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID).

GC-MS/GC-FID Parameters (Representative):

- Column: Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).
- Oven Program: 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
- Injector Temperature: 250°C.

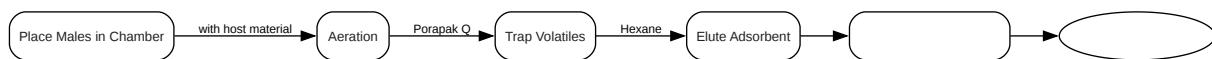
- Detector Temperature (FID): 280°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Identification: Compare mass spectra and retention times with those of authentic standards of **chalcogran** and methyl (E,Z)-2,4-decadienoate.
- Quantification: Use an external or internal standard method with GC-FID for accurate quantification of pheromone production. A typical production rate for methyl (E,Z)-2,4-decadienoate is around 10 ng per male.[2]

## V. Visualizations



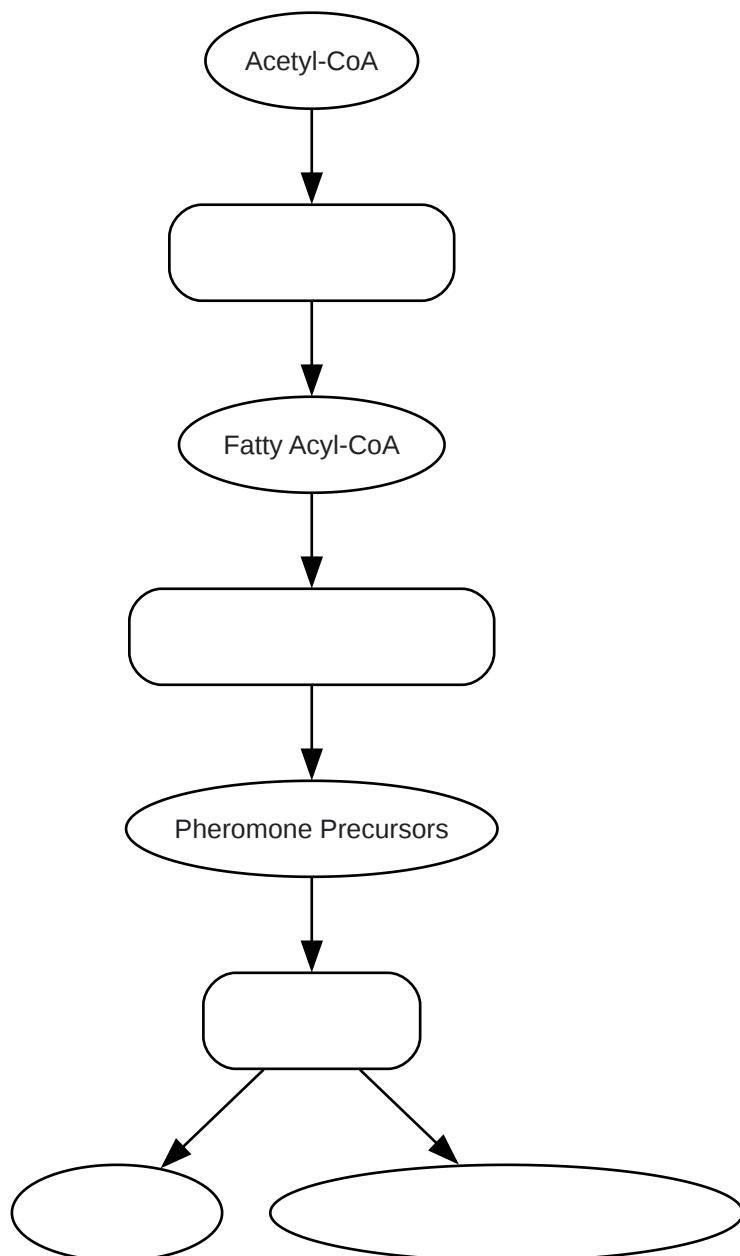
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Caption: Workflow for rearing *Pityogenes chalcographus*.



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Caption: Workflow for pheromone collection and analysis.

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Caption: Generalized pheromone biosynthesis pathway.

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Address: 3281 E Guasti Rd  
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